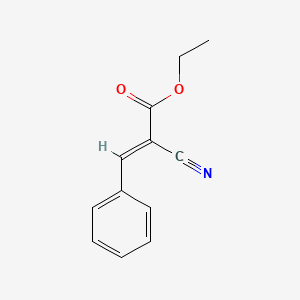

Ethyl benzylidenecyanoacetate

説明

特性

IUPAC Name |

ethyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAMWRCUXGACP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2025-40-3, 2169-69-9 | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl trans-alpha -cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Ethyl 2-Cyano-3-phenylacrylate is a chemical compound that has been studied for its potential applications in various chemical reactions

Mode of Action

The mode of action of Ethyl 2-Cyano-3-phenylacrylate is primarily through its involvement in chemical reactions. For instance, it has been used in Knoevenagel condensation reactions. In these reactions, Ethyl 2-Cyano-3-phenylacrylate interacts with other reactants to form new compounds.

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-Cyano-3-phenylacrylate are largely dependent on the specific reactions in which it is involved. In the context of Knoevenagel condensation reactions, Ethyl 2-Cyano-3-phenylacrylate contributes to the formation of new compounds. The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.

Result of Action

The molecular and cellular effects of Ethyl 2-Cyano-3-phenylacrylate’s action are largely dependent on the specific reactions in which it is involved. In Knoevenagel condensation reactions, for example, Ethyl 2-Cyano-3-phenylacrylate contributes to the synthesis of new compounds. The specific effects of these compounds can vary widely.

Action Environment

The action, efficacy, and stability of Ethyl 2-Cyano-3-phenylacrylate can be influenced by various environmental factors. For instance, the efficiency of reactions involving Ethyl 2-Cyano-3-phenylacrylate can be affected by factors such as temperature, pH, and the presence of catalysts

生化学分析

Biochemical Properties

Ethyl benzylidenecyanoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in reactions catalyzed by aldolases and dehydrogenases, where it acts as a substrate or intermediate. The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the synthesis of biologically active compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s and transferases. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound can influence metabolic flux by altering the activity of key enzymes, thereby affecting the levels of metabolites in different pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions .

生物活性

Ethyl benzylidenecyanoacetate (EBCA) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of EBCA, focusing on its mechanisms of action, cellular effects, and synthesis methods, supported by relevant case studies and research findings.

Overview of this compound

EBCA is a member of the benzylidene cyanoacetate class, characterized by its structural features that enable various chemical reactions. Its synthesis typically involves the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate, often facilitated by catalysts derived from agro-waste materials, which promote greener chemistry practices .

EBCA exhibits significant biological activity through several mechanisms:

- Cell Signaling Pathways : Research indicates that EBCA influences cellular signaling pathways, potentially affecting gene expression and metabolic processes. It has been shown to modulate the activity of kinases and transcription factors, leading to alterations in gene expression patterns.

- Enzyme Interactions : At the molecular level, EBCA can act as an inhibitor or activator of various enzymes. For instance, it may inhibit dehydrogenases by binding to their active sites or activate other enzymes through conformational changes that enhance their catalytic activity.

- Antitumor Activity : Notably, EBCA has demonstrated potential as an antitumor agent. Studies have indicated its effectiveness against various cancer cell lines, suggesting that it interacts with biological targets relevant to cancer therapy.

Cellular Effects

The compound's influence on cellular processes includes:

- Gene Expression : EBCA's interaction with transcription factors can lead to significant changes in gene expression profiles, which may contribute to its therapeutic effects.

- Metabolic Pathways : By interacting with metabolic enzymes, EBCA can modulate the flux of metabolites through different pathways, impacting overall cellular metabolism and viability.

Synthesis Methods

The synthesis of EBCA can be achieved through various methods:

Case Studies and Research Findings

Several studies have highlighted the biological activity of EBCA:

- Antitumor Efficacy : In vitro studies have shown that EBCA exhibits cytotoxic effects on various cancer cell lines. For example, a study demonstrated its effectiveness against breast cancer cells, leading to apoptosis through specific signaling pathways.

- Metabolic Impact : Research indicated that long-term exposure to EBCA altered metabolic enzyme activities in cultured cells, suggesting potential implications for drug metabolism and toxicity assessment.

- Green Synthesis Innovations : Recent advancements in synthesizing EBCA using agro-waste catalysts underscore the importance of sustainable practices in chemical manufacturing. These methods not only reduce environmental impact but also enhance product yield and purity .

類似化合物との比較

Comparison with Similar Benzylidenecyanoacetates

Structural Variations and Physical Properties

Benzylidenecyanoacetates differ primarily in their ester substituents (R groups). Key analogs include:

| Compound | Ester Group (R) | Physical State (RT) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| Ethyl benzylidenecyanoacetate | Ethyl (C₂H₅) | Solid/Liquid* | Not reported | E-configuration, planar structure |

| Mthis compound | Methyl (CH₃) | Solid | >25 | Higher crystallinity |

| 2-Ethylhexyl benzylidenecyanoacetate | 2-Ethylhexyl | Liquid | 27.5 | Low volatility, phase instability |

| Cyclohexyl benzylidenecyanoacetate | Cyclohexyl | Solid | >30 | Bulky ester, hindered reactivity |

*Note: EBCA’s physical state depends on synthesis conditions; liquid forms are achievable with modified ester groups (e.g., branched chains) .

Key Differences :

- Phase Behavior: While most benzylidenecyanoacetates are solids, 2-ethylhexyl derivatives are liquids at room temperature but exhibit phase changes near 27.5°C, limiting their utility in liquid formulations. EBCA’s ethyl group balances reactivity and stability, making it preferred in solid-state syntheses .

- Crystallinity : Methyl derivatives form highly ordered crystals due to shorter alkyl chains, whereas cyclohexyl analogs show steric hindrance, reducing reaction rates in cyclopropanations .

Reactivity in Key Reactions

Cyclopropanation

EBCA reacts with diethyl bromomalonate to yield spirocyclopropanes. Crown ether catalysts (e.g., methyl-α-D-mannopyranoside-based lariat ethers) induce enantioselectivity, producing a single enantiomer pair . By contrast, benzylidenemalononitrile (a nitrile analog) exhibits lower reactivity ratios (r₁ = 0.125, r₂ = 1.25) in copolymerization, attributed to electron-withdrawing nitrile groups .

Organocatalytic Cascades

Bifunctional cinchona alkaloids catalyze EBCA’s tandem Michael addition-cyclization with 1,3-cyclohexanediones, yielding chromene carboxylates. Methyl or n-butyl esters show slower kinetics due to steric effects .

Q & A

Q. What are the common synthetic routes for Ethyl benzylidenecyanoacetate, and how can reaction conditions be optimized for higher yield?

this compound is typically synthesized via condensation reactions between aldehydes and ethyl cyanoacetate. Conventional methods involve refluxing in organic solvents, but microwave-assisted synthesis has emerged as a time-efficient alternative. For example, microwave irradiation (17.2 bar, 180°C, 5 min) achieved a 90% yield of related cyanoacetamide derivatives, compared to longer reaction times in traditional setups . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst use : Triethylamine or potassium hydroxide can accelerate condensation.

- Temperature control : Microwave irradiation reduces side reactions and improves purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key techniques include:

- FT-IR : Confirm functional groups (e.g., C=O at ~1662 cm⁻¹, CN at ~2204 cm⁻¹) .

- NMR (¹H/¹³C) : Identify proton environments (e.g., methyl groups at δ 1.40–1.70 ppm) and carbon connectivity .

- X-ray crystallography : Resolve the E-configuration of the C=C bond and planar molecular geometry (r.m.s. deviation = 0.096 Å). π-stacking interactions (centroid distance: 3.7924 Å) can also be analyzed .

- Mass spectrometry : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the E-configuration of this compound influence its reactivity in [4+2] annulation reactions?

The E-configuration positions electron-withdrawing groups (cyano and ester) trans to each other, enhancing electrophilicity at the α,β-unsaturated carbon. This promotes regioselective cycloaddition with allenoates or olefins. For instance, in phosphine-catalyzed [4+2] annulations, the E-isomer facilitates higher yields of multisubstituted cyclohexenes due to favorable orbital alignment . Computational studies (e.g., DFT) can model transition states to rationalize stereoelectronic effects .

Q. How can computational methods like DFT aid in understanding the electronic structure of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) provide insights into:

- Charge distribution : Electron-deficient cyano and ester groups direct nucleophilic attacks.

- Reaction pathways : Transition states for annulations or cyclizations can be simulated to predict regioselectivity.

- Spectroscopic correlations : Calculated IR/NMR spectra validate experimental data, resolving ambiguities in tautomeric forms .

Q. How should discrepancies in reaction yields using different allenoates in [4+2] annulations with this compound be addressed?

Table 5 in highlights variable yields (e.g., 45–92%) depending on allenoate substituents. To address inconsistencies:

- Steric analysis : Bulky substituents on allenoates may hinder cycloaddition.

- Electronic profiling : Electron-rich allenoates increase reactivity via enhanced HOMO-LUMO overlap.

- Control experiments : Compare reaction kinetics under standardized conditions (solvent, catalyst loading) to isolate variable effects .

Q. What role does this compound play in the synthesis of pyridine-based heterocycles, and what methodologies are effective?

It serves as a Michael acceptor in reactions with aryl hydrazones or enamines, enabling pyridine ring formation. For example, reacting with electron-deficient hydrazones generates 1,4-dihydropyridazines via a tandem addition-cyclization mechanism. Microwave-assisted protocols (5–10 min) or solvent-free conditions improve efficiency, while HPLC monitoring ensures purity of intermediates .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under varying storage conditions?

While some studies recommend storage at -20°C for long-term stability , others note room-temperature stability in anhydrous environments. To reconcile:

- Purity assessment : Impurities (e.g., residual aldehydes) may accelerate decomposition.

- Accelerated aging tests : Conduct thermogravimetric analysis (TGA) to determine degradation thresholds.

- Spectroscopic tracking : Monitor CN group integrity via IR over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。